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Introduction

GV1001 is a 16-amino-acid peptide derived from the human telomerase reverse transcriptase

(hTERT) catalytic subunit.[1][2] Initially developed as a cancer vaccine, its therapeutic potential

has been explored in a variety of preclinical models, demonstrating a range of biological

activities including neuroprotection, anti-inflammatory effects, and anti-angiogenic properties.[1]

[2][3] This technical guide provides an in-depth overview of the key preclinical findings for

GV1001, with a focus on quantitative data, experimental methodologies, and the underlying

signaling pathways.

Quantitative Data Summary
The preclinical efficacy of GV1001 has been quantified across various in vitro and in vivo

models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Neuroprotective Effects of GV1001
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Model System
Endpoint
Assessed

GV1001
Concentration

Result Reference

Rat Neural Stem

Cells (NSCs)

injured by

Aβ₂₅₋₃₅

Cell Viability
Concentration-

dependent

Restoration to

wild-type levels
[4]

Rat Neural Stem

Cells (NSCs)

injured by

Aβ₂₅₋₃₅

Cell Proliferation
Concentration-

dependent

Restoration to

wild-type levels
[4]

Rat Neural Stem

Cells (NSCs)

injured by

Aβ₂₅₋₃₅

Cell Mobilization
Concentration-

dependent

Restoration to

wild-type levels
[4]

Rat Neural Stem

Cells (NSCs)

injured by

Aβ₂₅₋₃₅

Free Radical

Levels
Not specified

Significant

reduction
[4]

Neural Stem

Cells (NSCs)

treated with

Aβ₂₅₋₃₅

BACE

Expression
1 and 10 μM

Considerable

reduction
[5]

Table 2: In Vivo Neuroprotective Effects of GV1001 in a
Mouse Model of Alzheimer's Disease (3xTg-AD)
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Parameter
Assessed

GV1001
Dosage

Treatment
Schedule

Key Findings Reference

Survival 1 mg/kg
Subcutaneously,

3 times a week

Increased

survival of 3xTg-

AD mice

[3][6]

Aβ₁₋₄₂ Levels 1 mg/kg
Subcutaneously,

3 times a week

Noticeably

diminished

expression in the

brain

[3]

BACE

Expression
1 mg/kg

Subcutaneously,

3 times a week

Significantly

decreased

expression

[5]

Senescence-

associated β-

galactosidase

1 mg/kg
Subcutaneously,

3 times a week

Markedly

reduced

expression

[3]

Telomerase

Activity
1 mg/kg

Subcutaneously,

3 times a week

Significantly

increased
[3]

Telomere Length 1 mg/kg
Subcutaneously,

3 times a week

Significantly

increased
[3]

Table 3: In Vivo Effects of GV1001 in a Rat Stroke Model
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Parameter
Assessed

GV1001 Dosage Key Findings Reference

Neuroprotection

against Ischemia-

Reperfusion Injury

6, 30, and 60 μM/kg
Most effective dose

was 60 μM/kg
[7][8]

Infarct Volume 60 μM/kg

Significantly smaller

ratio in the GV1001-

treated group

[7][8]

Behavioral Functions 60 μM/kg

Better behavioral

functions than saline-

treated rats

[7][8]

Table 4: Anti-Angiogenic Effects of GV1001
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Model System
Endpoint
Assessed

GV1001
Concentration

Result Reference

HUVECs (VEGF-

A stimulated)
Proliferation 0.05–5 μM

Dose-dependent

inhibition
[1]

HUVECs (VEGF-

A stimulated)
Migration 0.05–5 μM

Dose-dependent

inhibition
[1]

HUVECs (VEGF-

A stimulated)
Invasion 5 μM

Inhibition of

VEGF-A-

stimulated

invasion

[1]

HUVECs (VEGF-

A stimulated)
Tube Formation 0.05–5 μM

Dose-dependent

inhibition
[1]

Rat Aortic Rings

(VEGF-A

stimulated)

Microvessel

Outgrowth
5 μM

Inhibition of

VEGF-A-

stimulated

sprouting

[1]

Castration-

Resistant

Prostate Cancer

(CRPC) Cells

Endothelial Tube

Formation
100 and 200 µM

Decreased

number of

capillary-like tube

structures

[9]

Table 5: In Vivo Anti-Tumor Effects of GV1001
Cancer Model

GV1001
Dosage

Treatment
Schedule

Key Findings Reference

Pancreatic

Ductal

Adenocarcinoma

(PDAC)

Xenograft

(AsPC1 or

PANC1 cells)

50 μ g/mice

Subcutaneously,

once a day for 2

weeks (in

combination with

gemcitabine)

Significantly less

fibrosis

compared to

gemcitabine

alone

[10][11]
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Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of

GV1001.

In Vivo Alzheimer's Disease Mouse Model
Animal Model: Old-aged (21 months) triple-transgenic Alzheimer's disease (3xTg-AD) mice

were used.[5]

Treatment Groups:

Control group: 0.9% saline.[5]

Treatment group: 1 mg/kg of GV1001.[5]

Administration: GV1001 or saline was administered subcutaneously three times a week from

the age of 21 months until the study endpoint.[5]

Efficacy Evaluation:

Survival Analysis: The survival of the mice was monitored and analyzed.[3][6]

Immunohistochemistry: Brain tissues were analyzed for the expression of Aβ₁₋₄₂.[3]

Western Blotting: Brain tissue lysates were used to quantify the expression levels of

BACE.[5]

Senescence-associated β-galactosidase staining: Brain sections were stained to detect

senescent cells.[3]

Telomerase Activity and Telomere Length Measurement: These senescence markers were

evaluated in brain tissue.[3]

In Vivo Ischemic Stroke Rat Model
Animal Model: Rats were subjected to transient middle cerebral artery occlusion (MCAO) for

2 hours to induce focal cerebral ischemia-reperfusion injury.[7][8]
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Treatment Groups:

Sham group.[7]

Saline-treated group.[7]

GV1001-treated groups (6, 30, and 60 μM/kg).[7]

Administration: Saline or GV1001 was injected subcutaneously immediately before

reperfusion.[7]

Efficacy Evaluation:

Magnetic Resonance Imaging (MRI): Brain imaging was used to assess infarct volume.[8]

Neurobehavioral Function Analyses: A battery of tests was performed to evaluate

behavioral outcomes.[8]

In Vitro Angiogenesis Assays
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were used.[1]

Stimulation: Cells were stimulated with Vascular Endothelial Growth Factor-A (VEGF-A).[1]

GV1001 Treatment: Cells were pre-treated with various concentrations of GV1001 (0.05–5

μM) for 30 minutes before VEGF-A stimulation.[1]

Assays:

Proliferation Assay: Cell proliferation was measured after 24 hours of stimulation.[1]

Migration Assay: Cell migration was assessed after 16 hours of stimulation.[1]

Invasion Assay: Cell invasion through a Matrigel-coated transwell insert was measured

after 18 hours of stimulation.[1]

Tube Formation Assay: The formation of capillary-like structures on Matrigel was

quantified after 6 hours of stimulation.[1]
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In Vivo Pancreatic Cancer Xenograft Model
Animal Model: BALB/c nude mice were used.[10]

Cell Inoculation: AsPC1 or PANC1 human pancreatic cancer cells (1x10⁶ cells/mouse) were

inoculated.[10][12]

Treatment Groups:

Control

GV1001 alone (50 μ g/mice , subcutaneously, daily)

Gemcitabine alone (125 mg/kg, intraperitoneally, twice a week)

GV1001 + Gemcitabine[10][12]

Treatment Schedule: Treatment was initiated 10 days after cell inoculation and continued for

2 weeks.[10][12]

Efficacy Evaluation:

Tumor Volume Measurement: Tumor size was measured twice a week.[12]

Histological Analysis: Xenograft tumor specimens were evaluated for fibrosis and

apoptosis.[11]

Cytokine Measurement: Blood levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) were

measured.[11]

Signaling Pathways and Mechanisms of Action
The multifaceted effects of GV1001 are attributed to its modulation of several key signaling

pathways.

VEGF/VEGFR-2 Signaling Pathway in Angiogenesis
GV1001 exerts its anti-angiogenic effects by inhibiting the VEGF-A/VEGFR-2 signaling

pathway. This inhibition leads to a downstream suppression of FAK, Src, MEK, ERK, and Akt
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pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2]
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GV1001 Inhibition of VEGF/VEGFR-2 Signaling

PI3K Signaling Pathway in Neuroprotection
In the context of ischemic stroke, the neuroprotective effects of GV1001 are associated with the

PI3K pathway. GV1001 treatment leads to the upregulation of survival-related proteins such as

IRS-1 and PI3K, and these protective effects are diminished by the presence of a PI3K

inhibitor.[7]
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GV1001-Mediated Neuroprotection via PI3K Pathway

Experimental Workflow for In Vivo Alzheimer's Disease
Model
The following diagram illustrates the general workflow for preclinical studies of GV1001 in the

3xTg-AD mouse model.
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Workflow for GV1001 Efficacy Testing in 3xTg-AD Mice

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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